Methyl 2-methylfuran-3-carboxylate

Description

The exact mass of the compound Methyl 2-methylfuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-methylfuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylfuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

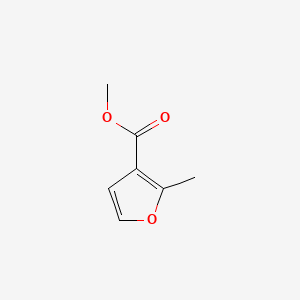

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRRIABXNIGUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210343 | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6141-58-8 | |

| Record name | 3-Furancarboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6141-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization & Structural Elucidation of Methyl 2-methylfuran-3-carboxylate

[1]

Executive Summary & Compound Identity

Methyl 2-methylfuran-3-carboxylate is a substituted furan derivative utilized as a specialized intermediate in the synthesis of pharmaceutical scaffolds and flavor compounds.[1] Its structural integrity relies on the precise positioning of the methyl group at the C2 position and the ester functionality at C3, a configuration that imparts distinct electronic properties compared to its 2,5- or 3,2-isomers.

Core Chemical Data

| Parameter | Value |

| IUPAC Name | Methyl 2-methylfuran-3-carboxylate |

| CAS Registry Number | 6141-58-8 (Note: Distinct from isomer 6141-57-7) |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| SMILES | COC(=O)C1=C(C)OC=C1 |

| Appearance | Colorless to pale yellow liquid |

Synthesis & Purification Protocol

To ensure spectroscopic data validity, the compound must be synthesized with high regioselectivity.[1] The Feist-Benary type condensation is the preferred route for establishing the 2-methyl-3-carboxylate motif, avoiding the regioisomeric mixtures common in direct furan alkylations.

Reaction Workflow (Feist-Benary Condensation)

This protocol utilizes the reaction between methyl acetoacetate and chloroacetaldehyde (or its dimethyl acetal) in the presence of a base.[1]

Reagents:

-

Methyl acetoacetate (1.0 eq)[1]

-

Chloroacetaldehyde (50% aq.[1] solution, 1.1 eq)

-

Pyridine (2.2 eq) or Triethylamine[1]

-

Solvent: Dichloromethane (DCM) or Diethyl Ether[1]

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with methyl acetoacetate and solvent. Cool to 0°C under nitrogen atmosphere.[1]

-

Addition: Add the base (Pyridine) dropwise to maintain temperature <5°C.

-

Condensation: Add Chloroacetaldehyde slowly. The reaction is exothermic.[1]

-

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. The initial aldol adduct cyclizes via displacement of the chloride.[1]

-

Quench: Pour the reaction mixture into ice-cold 1M HCl to neutralize excess pyridine.

-

Extraction: Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash with saturated NaHCO₃ (to remove unreacted acetoacetate) and Brine.[1]

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~75–80°C at 10 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 9:1).[1]

Figure 1: Synthetic pathway via Feist-Benary condensation ensuring regioselective formation of the 2,3-substituted furan.

Spectroscopic Atlas

The following data establishes the structural proof of the compound.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the 2-methyl-3-ester from the 3-methyl-2-ester isomer.[1]

-

Diagnostic Feature: The coupling constant (

) between the furan ring protons (H4 and H5) is characteristic (~2.0 Hz). -

Regiochemistry Check: The methyl group at C2 (attached to the oxygen-bearing carbon) appears slightly downfield compared to a C3-methyl, but the shielding cone of the adjacent carbonyl at C3 must be considered.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

| H-5 | 7.24 | Doublet (

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Assignment |

|---|---|

| 164.5 | C=O (Ester Carbonyl) |

| 158.8 | C2 (Furan, quaternary, attached to Oxygen) |

| 140.9 | C5 (Furan,

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the conjugated ester and the aromatic furan system.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Structural Indication |

| 3120–3150 | C-H Stretch (sp²) | Furan ring C-H |

| 2955, 2840 | C-H Stretch (sp³) | Methyl groups |

| 1715–1725 | C=O Stretch | Conjugated Ester (Strong) |

| 1590, 1515 | C=C Stretch | Furan Ring Breathing |

| 1230, 1140 | C-O Stretch | Ester C-O-C |

| 750–800 | C-H Bend (Out of plane) | Furan ring substitution pattern |

Mass Spectrometry (MS)

Electron Impact (EI, 70 eV) fragmentation is predictable and confirms the molecular weight.[1]

-

Molecular Ion (M⁺): m/z 140

-

Base Peak: Often m/z 109 (Loss of OMe) or m/z 81 (Loss of COOMe).[1]

Fragmentation Table:

| m/z | Ion Type | Fragment Structure | Logic |

|---|---|---|---|

| 140 | [M]⁺ | C₇H₈O₃⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | C₆H₅O₃⁺ | Loss of methyl (minor) |

| 109 | [M - OCH₃]⁺ | C₆H₅O₂⁺ | Acylium Ion (Loss of methoxy group from ester) |

| 81 | [M - COOCH₃]⁺ | C₅H₅⁺ | Furanium Ion (Loss of entire ester group) |

| 53 | [C₄H₅]⁺ | Cyclopropenyl cation | Ring disintegration |

Figure 2: Mass spectrometry fragmentation pathway for structural confirmation.[1]

Structural Logic & Validation (E-E-A-T)

When interpreting the data, the researcher must validate the regiochemistry against the Methyl 3-methyl-2-furoate isomer.

-

Shift Analysis: In the target compound (2-methyl-3-carboxylate), the C2-Methyl is attached to the carbon adjacent to the oxygen.[1] In the isomer (3-methyl-2-carboxylate), the methyl is at the beta-position.

-

Coupling Constants: The 2,3-substitution pattern leaves protons at 4 and 5.[1]

is typically ~2.0 Hz.[1] If the compound were the 2,4-isomer, the protons would be at 3 and 5, showing a smaller or negligible coupling (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications.[1] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (Contextual grounding for Feist-Benary synthesis).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Source for general furan coupling constants and fragmentation patterns).

Technical Guide: Methyl 2-methylfuran-3-carboxylate as a Heterocyclic Building Block

Executive Summary: The Furan "Lynchpin"

Methyl 2-methylfuran-3-carboxylate (M2MFC) represents a strategic scaffold in modern heterocyclic chemistry. Unlike simple furan, the presence of the C3-ester and C2-methyl group desymmetrizes the molecule, creating distinct electronic zones that allow for highly regioselective functionalization. For drug development professionals, M2MFC is not merely a solvent or flavorant; it is a divergent intermediate . It serves as a precursor for substituted pyrroles (via Paal-Knorr type transformations), a diene for constructing oxygen-bridged pharmacophores (via Diels-Alder), and a bioisostere for phenyl rings in kinase inhibitor design.

This guide provides an authoritative breakdown of its synthesis, physiochemical properties, and divergent reactivity profiles, supported by validated protocols.

Structural Analysis & Physiochemical Profile

Understanding the electronic distribution of M2MFC is prerequisite to controlling its reactivity. The furan ring is electron-rich (π-excessive), but the C3-ester withdraws electron density, specifically deactivating the C3 and C4 positions while leaving C5 electronically accessible.

Key Properties Data

| Property | Value | Relevance to Protocol |

| CAS Number | 6141-57-7 | Unique Identifier |

| Molecular Formula | C₇H₈O₃ | MW: 140.14 g/mol |

| Boiling Point | 74–76 °C (at 8 mmHg) | Distillable for purification |

| Density | 1.17 g/mL | Denser than water; bottom layer in extraction |

| LogP | ~1.3–1.5 | Moderate lipophilicity; amenable to RP-HPLC |

| Flash Point | 47 °C | Safety Warning: Flammable liquid |

Electronic Activation Map

-

C2-Methyl: Sterically demanding; activated for radical halogenation (benzylic-like).

-

C3-Ester: Electron-withdrawing group (EWG); directs electrophilic substitution to C5; hydrolyzable to carboxylic acid.

-

C5-Position: Most nucleophilic site; prime target for electrophilic aromatic substitution (EAS).

Synthetic Access: The Feist-Benary Synthesis

While M2MFC is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route is the Feist-Benary Synthesis , a condensation between

Mechanism & Workflow

The reaction involves the condensation of Methyl Acetoacetate with Chloroacetaldehyde . The mechanism proceeds via an initial Knoevenagel-type condensation followed by an intramolecular O-alkylation (cyclization).

Figure 1: The Feist-Benary synthetic pathway.[1][2] The base acts as a catalyst for the initial condensation and acid scavenger during cyclization.

Chemoselectivity & Functionalization (The "Use")

The utility of M2MFC lies in its ability to undergo divergent reactions based on conditions. The scientist must choose between Electrophilic Substitution (Path A) , Radical Functionalization (Path B) , or Cycloaddition (Path C) .

Figure 2: Divergent reactivity map. Note the switch in selectivity with NBS based on solvent/initiator.

Path A: C5-Bromination (The Coupling Handle)

Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) favors electrophilic substitution at C5. This preserves the C2-methyl group. The resulting 5-bromo species is an excellent substrate for Suzuki-Miyaura couplings to install aryl groups, extending the scaffold.

Path B: Side-Chain Bromination

Changing the conditions to non-polar solvents (CCl₄ or PhCF₃) with a radical initiator (AIBN) shifts reactivity to the C2-methyl group via a radical mechanism. This creates a benzylic-type bromide, allowing for nucleophilic displacement (e.g., adding amines or thiols).

Path C: Diels-Alder Cycloaddition

The furan ring acts as an electron-rich diene. Reacting M2MFC with electron-deficient dienophiles (like maleimides or dimethyl acetylenedicarboxylate) yields 7-oxabicyclo[2.2.1]heptane derivatives. These bridged systems are valuable for creating high Fsp³ (fraction of sp³ carbons) scaffolds, a key metric in improving drug solubility and specificity.

Validated Experimental Protocols

Protocol 1: Regioselective C5-Bromination

Target: Methyl 5-bromo-2-methylfuran-3-carboxylate

Rationale: DMF stabilizes the polarized transition state required for electrophilic substitution, preventing radical formation.

-

Setup: Charge a dry round-bottom flask with Methyl 2-methylfuran-3-carboxylate (1.40 g, 10 mmol) and anhydrous DMF (10 mL).

-

Addition: Cool to 0 °C. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slightly faster than the starting material.

-

Workup: Pour mixture into ice-water (50 mL). Extract with Diethyl Ether (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

-

Validation: ¹H NMR should show the disappearance of the C5-H signal (typically a doublet or singlet around 6.5-7.0 ppm) and retention of the C2-Methyl singlet (2.5 ppm).

Protocol 2: Saponification to the Free Acid

Target: 2-methylfuran-3-carboxylic acid

Rationale: Base hydrolysis (LiOH) is preferred over acid hydrolysis. Furan rings are acid-sensitive (prone to ring-opening/polymerization via the furfuryl cation pathway).

-

Dissolution: Dissolve M2MFC (1.40 g, 10 mmol) in THF (10 mL) and Water (5 mL).

-

Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol).

-

Conditions: Stir at RT for 12 hours. (Avoid reflux to prevent decarboxylation).

-

Workup: Acidify carefully with 1N HCl to pH 3 at 0 °C . (Do not use concentrated HCl).

-

Isolation: Extract with EtOAc, dry, and concentrate. The acid often precipitates as a white solid.

Safety & Handling

-

Furan Sensitivity: Furans can form peroxides upon prolonged exposure to air/light. Store under nitrogen at 4 °C.

-

Acid Sensitivity: Avoid strong mineral acids (H₂SO₄) during workups; they cause rapid polymerization (tar formation).

-

Toxicity: Treat as a potential alkylating agent. Use gloves and fume hood.

References

-

Feist, F. (1902).[2][3] "Studien in der Furan- und Pyrrol-Gruppe". Chemische Berichte, 35(2), 1537–1544. (Foundational synthesis).

-

Keay, B. A. (1984). "Regioselective lithiation of 2-methyl-3-furoic acid derivatives". Canadian Journal of Chemistry, 62(4), 667-673. (Lithiation and functionalization logic).

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. (Physiochemical data).

-

Gandini, A. (2011). "The furan counterpart of the Diels-Alder reaction".[4] Green Chemistry, 13, 1061-1083. (Diels-Alder applications).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Feist-Benary Mechanism).

Sources

Strategic Functionalization of Methyl 2-methylfuran-3-carboxylate: A Guide to Novel Reaction Pathways

Abstract

This technical guide delineates advanced methodologies for the chemical diversification of Methyl 2-methylfuran-3-carboxylate (MMFC). Moving beyond classical furan chemistry, we explore "novel" reaction manifolds driven by modern catalytic systems and thermodynamic forcing. Specifically, this document details C5-selective C–H arylation via palladium catalysis and high-fidelity Diels-Alder cycloadditions utilizing aqueous acceleration to overcome electronic deactivation. These protocols are designed for medicinal chemists seeking to exploit the furan scaffold as a bioisostere or as a precursor to complex sp³-rich architectures (oxabicyclo[2.2.1]heptanes).

Structural Analysis & Strategic Value

Methyl 2-methylfuran-3-carboxylate (MMFC) presents a unique challenge and opportunity in synthesis.

-

Electronic Profile: Unlike electron-rich alkyl furans, the ester at C3 renders the ring electron-deficient (π-deficient). This deactivates the system toward classical electrophilic aromatic substitution (EAS) but activates it for specific nucleophilic attacks and controlled C–H functionalization.

-

Medicinal Utility: The 3-carboxylate motif serves as a versatile handle for heterocycle formation (e.g., oxadiazoles) and is a proven isostere for benzoate esters, offering altered solubility and metabolic stability profiles.

Reaction Landscape Overview

The following diagram visualizes the three primary "novel" pathways covered in this guide:

Figure 1: Strategic divergence of MMFC into high-value chemical space.

Module 1: C5-Selective C–H Arylation

Direct functionalization of the C5 position avoids the need for pre-halogenation, streamlining the synthesis of biaryl-like libraries.

The Challenge

The C3-ester directs electrophilic attack to C5, but the overall electron deficiency makes the ring sluggish. Standard EAS conditions often lead to decomposition.

The Solution: Concerted Metalation-Deprotonation (CMD)

Utilizing a Pd(II) catalyst with a carbonate or acetate base promotes a CMD mechanism, where the C–H bond cleavage is the turnover-limiting step. This protocol is superior to Heck-type couplings for furans.

Mechanistic Insight

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The key is the coordination of the carboxylate (or carbonate) to the Palladium, which then assists in deprotonating the C5-H bond via a six-membered transition state.

Figure 2: Simplified catalytic cycle for the C5-arylation of MMFC.

Experimental Protocol A: Pd-Catalyzed C5-Arylation

Objective: Synthesis of Methyl 5-(4-acetylphenyl)-2-methylfuran-3-carboxylate.

Reagents:

-

Substrate: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

-

Coupling Partner: 4-Bromoacetophenone (1.2 equiv)

-

Ligand: P(t-Bu)₃ or SPhos (10 mol%) — Note: Electron-rich ligands are crucial for oxidative addition into electron-neutral bromides.

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene or DMAc (anhydrous)

Procedure:

-

Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with MMFC (140 mg, 1 mmol), 4-bromoacetophenone (239 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), and K₂CO₃ (276 mg, 2 mmol).

-

Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is essential due to the heterogeneous base.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

-

¹H NMR: Look for the disappearance of the C5-H singlet (typically ~6.5–6.8 ppm) and the appearance of aromatic signals corresponding to the acetophenone moiety.

-

Regioselectivity: NOE (Nuclear Overhauser Effect) studies should confirm the proximity of the new aryl group to the furan C4-H, confirming C5 substitution.

Module 2: Aqueous Diels-Alder Cycloaddition

Creating 3D scaffolds (Fsp³-rich) is a priority in modern drug discovery to improve solubility and target specificity.

The Challenge

MMFC is an electron-poor diene due to the ester group. Reacting it with electron-poor dienophiles (like maleimides) is electronically mismatched (LUMO_diene – HOMO_dienophile gap is large). Thermal conditions often lead to retro-Diels-Alder or polymerization.

The Solution: Hydrophobic Effect (Aqueous Acceleration)

Conducting the reaction in water forces the organic reactants together into "micro-droplets" or micelles, significantly increasing the effective concentration and activation entropy. This method allows the reaction to proceed at lower temperatures, favoring the kinetic endo product.

Experimental Protocol B: "On-Water" Cycloaddition

Objective: Synthesis of the oxabicyclo[2.2.1]heptane adduct.

Reagents:

-

Diene: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

-

Dienophile: N-Methylmaleimide (1.1 equiv)

-

Solvent: Deionized Water (0.5 M concentration relative to diene)

-

Additive: Lithium Chloride (LiCl, 2.0 M) — Optional: "Salting-out" agent to further enhance the hydrophobic effect.

Procedure:

-

Mixing: In a 20 mL vial, add MMFC (140 mg, 1 mmol) and N-Methylmaleimide (122 mg, 1.1 mmol).

-

Suspension: Add water (2 mL). The organic materials will likely not dissolve; this is intended.

-

Reaction: Stir vigorously at room temperature for 24–48 hours. If conversion is slow (monitored by TLC), heat mildly to 40°C.

-

Note: Do not use co-solvents like THF or MeOH, as they disrupt the hydrophobic aggregation.

-

-

Isolation: The product often precipitates as a solid. Filter the solid and wash with cold water. If no precipitate forms, extract with CH₂Cl₂.

-

Structure Confirmation: The bridgehead oxygen (O7) creates a distinct oxabicyclo framework.

-

¹H NMR: Diagnostic bridgehead proton shifts and the disappearance of furan olefinic protons.

-

Data Analysis & Troubleshooting

| Parameter | C-H Arylation (Protocol A) | Diels-Alder (Protocol B) |

| Key Variable | Base/Ligand choice | Solvent Polarity (Water vs Organic) |

| Typical Yield | 65–85% | 70–90% |

| Major Byproduct | Homocoupling of Ar-Br | Retro-DA product (if heated too high) |

| Critical Control | Anhydrous conditions (O2 free) | Vigorous stirring (emulsion) |

Troubleshooting Guide

-

Low Yield in Arylation: Switch solvent to DMAc or DMF. The higher polarity stabilizes the ionic intermediates in the CMD cycle. Ensure the Pd catalyst is fresh (black Pd indicates decomposition).

-

No Reaction in Diels-Alder: If the "on-water" method fails, try High-Pressure Synthesis (10–15 kbar) if available, or use a Lewis Acid catalyst like AlCl₃ or Eu(fod)₃ in CH₂Cl₂ to lower the LUMO of the dienophile further.

References

-

Palladium-Catalyzed Direct Arylation of Furans

- Title: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low C

- Source:Organometallics (ACS Public

-

URL:[Link]

- Relevance: Establishes the baseline for C5-arylation of furan-3-carboxyl

-

Aqueous Diels-Alder Reactions

-

General Reactivity of Methyl 2-methylfuran-3-carboxylate

-

C-H Activation Mechanisms

Sources

The Synthetic Chemist's Guide to Methyl 2-methylfuran-3-carboxylate: A Literature Review of Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylfuran-3-carboxylate is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted furan core is a common motif in numerous biologically active natural products and synthetic drugs. The strategic placement of the methyl and carboxylate groups on the furan ring provides multiple avenues for further functionalization, making it a key intermediate for library synthesis and lead optimization in drug discovery programs. This technical guide provides a comprehensive review of the primary synthetic methods for obtaining Methyl 2-methylfuran-3-carboxylate, with a focus on the underlying chemical principles, experimental considerations, and comparative analysis of the different approaches.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Methyl 2-methylfuran-3-carboxylate is essential for its synthesis, purification, and subsequent use in multi-step synthetic sequences.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 75 °C at 20 mmHg | Sigma-Aldrich |

| Density | 1.116 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.473 | Sigma-Aldrich |

| CAS Number | 6141-58-8 | PubChem[1] |

Core Synthetic Strategies

The synthesis of Methyl 2-methylfuran-3-carboxylate can be broadly categorized into classical condensation reactions and more modern synthetic approaches. This guide will delve into the most prominent and practical of these methods.

The Feist-Benary Furan Synthesis: A Cornerstone Approach

The Feist-Benary synthesis is a classic and widely employed method for the preparation of substituted furans.[2][3] It involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][3] For the synthesis of Methyl 2-methylfuran-3-carboxylate, this typically involves the reaction of chloroacetaldehyde or a related α-halo carbonyl compound with methyl acetoacetate.

Mechanistic Insights

The reaction proceeds through a series of well-established steps, offering a clear understanding of the transformation and allowing for rational optimization of reaction conditions.

Figure 1: Generalized mechanism of the Feist-Benary synthesis for Methyl 2-methylfuran-3-carboxylate.

The reaction is initiated by the deprotonation of the acidic α-proton of methyl acetoacetate by a base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic attack on the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form a 1,4-dicarbonyl intermediate. Subsequent intramolecular cyclization via attack of the enol oxygen onto the aldehyde carbonyl leads to a hemiacetal intermediate, which then readily dehydrates to yield the aromatic furan ring.

Experimental Protocol: A Practical Example

The following protocol provides a detailed, step-by-step procedure for the synthesis of Methyl 2-methylfuran-3-carboxylate based on the Feist-Benary reaction.

Materials:

-

Methyl acetoacetate (1.0 eq)

-

Aqueous chloroacetaldehyde solution (45%) (1.0 eq)

-

Dolomite, ground (0.975 Val)

-

Pyridine (0.025 eq)

Procedure:

-

To a stirred vessel, add methyl acetoacetate and ground dolomite.

-

Add pyridine to the mixture and heat to 70 °C.

-

Slowly add the aqueous chloroacetaldehyde solution over one hour, maintaining the reaction temperature at 70 °C with gentle cooling.

-

Continue stirring at 70 °C for an additional two hours after the addition is complete.

-

Cool the reaction mixture and filter to remove the solid dolomite.

-

The filtrate will separate into two phases. Separate the organic phase.

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain Methyl 2-methylfuran-3-carboxylate.

Key Considerations and Optimization

-

Choice of Base: While strong bases can be used, milder bases like pyridine or triethylamine are often preferred to minimize side reactions such as hydrolysis of the ester group.[3]

-

α-Halo Carbonyl Component: Chloroacetaldehyde is a common choice. The reactivity of the halide follows the order I > Br > Cl.[3]

-

Solvent: The reaction can be performed in various solvents, including alcohols or even without a solvent, as demonstrated in the provided protocol.

-

Temperature: The reaction temperature is typically elevated to drive the condensation and dehydration steps to completion.

The Paal-Knorr Furan Synthesis: An Alternative Condensation Route

The Paal-Knorr synthesis is another classical and powerful method for constructing furan rings, starting from 1,4-dicarbonyl compounds.[4] While the Feist-Benary synthesis builds the 1,4-dicarbonyl intermediate in situ, the Paal-Knorr reaction utilizes a pre-formed 1,4-dicarbonyl substrate.

Mechanistic Pathway

The mechanism of the Paal-Knorr furan synthesis involves the acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound.

Figure 2: Generalized mechanism of the Paal-Knorr furan synthesis.

The reaction is initiated by the protonation of one of the carbonyl groups, which activates it towards nucleophilic attack. The other carbonyl group tautomerizes to its enol form, and the enol oxygen then attacks the protonated carbonyl, leading to a cyclic hemiacetal. Subsequent dehydration under acidic conditions yields the furan ring.

Application to Methyl 2-methylfuran-3-carboxylate

To apply the Paal-Knorr synthesis for Methyl 2-methylfuran-3-carboxylate, a suitable 1,4-dicarbonyl precursor is required. This precursor would be methyl 2-acetyl-4-oxobutanoate. The synthesis of this specific 1,4-dicarbonyl compound can be a multi-step process, which can make the Feist-Benary approach more convergent and, therefore, often more practical.

Modern Synthetic Approaches

While the Feist-Benary and Paal-Knorr syntheses remain highly relevant, a number of modern methods for furan synthesis have been developed, some of which could be adapted for the preparation of Methyl 2-methylfuran-3-carboxylate.

Metal-Catalyzed Syntheses

Various transition metals, including palladium, gold, and copper, have been shown to catalyze the formation of furan rings from a range of acyclic precursors.[5] These methods often proceed under mild conditions and can offer high chemo- and regioselectivity. For instance, copper-catalyzed intramolecular O-vinylation of ketones has been reported for the synthesis of polysubstituted furans.[5][6]

Cycloaddition Reactions

Cycloaddition reactions represent another powerful strategy for the construction of the furan ring. While Diels-Alder reactions involving furan as the diene are common, [3+2] cycloaddition reactions can also be employed to build the five-membered ring system. These reactions often offer a high degree of control over the substitution pattern of the resulting furan.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |

| Feist-Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., pyridine, triethylamine) | Readily available starting materials, convergent, well-established.[2] | Can require heating, potential for side reactions. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid (e.g., H₂SO₄, p-TsOH) | High yields, clean reactions.[4] | 1,4-Dicarbonyl precursor may not be readily available. |

| Metal-Catalyzed Synthesis | Various acyclic precursors | Transition metal catalysts (e.g., Pd, Au, Cu) | Mild reaction conditions, high selectivity.[5] | Catalyst cost and sensitivity, potential for metal contamination. |

| Cycloaddition Reactions | Dienes/dipoles and dienophiles/dipolarophiles | Typically thermal or metal-catalyzed | High control over stereochemistry and regiochemistry. | Substrate synthesis can be complex. |

Conclusion

The synthesis of Methyl 2-methylfuran-3-carboxylate is most practically and commonly achieved via the Feist-Benary furan synthesis, owing to the ready availability of the starting materials and the robustness of the reaction. The Paal-Knorr synthesis provides an excellent alternative, provided a suitable 1,4-dicarbonyl precursor can be efficiently prepared. Modern metal-catalyzed and cycloaddition methodologies offer promising avenues for the synthesis of this and other polysubstituted furans, often with the advantages of milder reaction conditions and higher selectivity. The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and reagents, and the specific requirements for purity and yield.

References

-

Wikipedia. (n.d.). Feist–Benary synthesis. [Link]

-

YouTube. (2021, November 26). Feist-Bénary Furan Synthesis Mechanism | Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. [Link]

- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.

-

ACS Publications. (2010). Synthetic Approach to Polysubstituted Furans: An Efficient Addition/Oxidative Cyclization of Alkynoates and 1,3-Dicarbonyl Compounds. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. [Link]

-

LOCKSS. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl-3-furan carboxylate. [Link]

-

National Institutes of Health. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]

-

RSC Publishing. (2019, August 12). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. [Link]

-

Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]

-

ResearchGate. (n.d.). Feist‐Benary synthesis. [Link]

-

ResearchGate. (n.d.). Paal–Knorr furan synthesis. [Link]

-

YouTube. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. [Link]

-

Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

-

YouTube. (2013, July 8). Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. [Link]

-

ACS Publications. (2026, January 22). Ring-Strain-Driven Annulation of Cyclopropenones with Hydrazones via Nucleophilic Phosphine Catalysis. [Link]

Sources

- 1. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

"Methyl 2-methylfuran-3-carboxylate" IUPAC name and synonyms

This guide serves as an authoritative technical resource for Methyl 2-methylfuran-3-carboxylate , a critical heterocyclic intermediate in medicinal chemistry and flavor synthesis.

Executive Summary & Chemical Identity

Methyl 2-methylfuran-3-carboxylate is a trisubstituted furan derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical agents (specifically sulfonylureas) and high-potency sensory modifiers (umami/savory amides).[1] Unlike its isomer methyl 2-furoate, this compound is characterized by substitution at the 3-position, imparting unique electronic properties that stabilize the furan ring against rapid metabolic opening, making it a valuable "warhead" carrier in drug design.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | Methyl 2-methylfuran-3-carboxylate |

| Systematic Name | Methyl 2-methyl-3-furancarboxylate |

| CAS Registry Number | 6141-58-8 |

| Molecular Formula | C₇H₈O₃ |

| SMILES | COC(=O)C1=C(C)OC=C1 |

| InChIKey | UVRRIABXNIGUJZ-UHFFFAOYSA-N |

| Synonyms | 3-Furancarboxylic acid, 2-methyl-, methyl ester; Methyl 2-methyl-3-furoate |

Structural Visualization

The following diagram illustrates the specific numbering and substitution pattern that differentiates this compound from common furan metabolites.

Physicochemical Profile

Precise physical data is essential for process engineering and formulation.

| Property | Value | Context |

| Molecular Weight | 140.14 g/mol | Low MW facilitates high ligand efficiency in drug discovery. |

| Boiling Point | 72–74 °C (at 12 mmHg) | Volatile; requires vacuum distillation for purification. |

| Density | 1.116 g/cm³ | Denser than water; forms bottom layer in aqueous extractions. |

| LogP | 1.72 | Moderate lipophilicity; good membrane permeability. |

| Solubility | Soluble in MeOH, EtOAc, DCM | Limited water solubility; requires organic co-solvents. |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/exposure to light. |

Synthesis & Production Protocols

The industrial standard for synthesizing furan-3-carboxylates is the Feist-Benary Synthesis . This reaction involves the condensation of a

Mechanism of Action

The synthesis relies on an initial aldol condensation followed by an intramolecular

Caption: Figure 2: Feist-Benary Synthesis Pathway via interrupted aldol condensation.

Laboratory Protocol (Self-Validating)

Objective: Synthesis of 50g scale batch. Reagents: Methyl acetoacetate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.1 eq), Pyridine (solvent/base).

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with 100 mL of pyridine. Cool to 0°C using an ice/salt bath.

-

Addition: Add methyl acetoacetate (0.5 mol) dropwise. Maintain temperature <5°C to prevent self-condensation.

-

Condensation: Slowly add chloroacetaldehyde solution (0.55 mol) over 45 minutes. The exotherm must be controlled.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The solution will darken (orange/brown).

-

Quench & Extraction: Pour the reaction mixture into 500 mL of ice water containing 50 mL concentrated HCl (to neutralize pyridine). Extract with Ethyl Acetate (3 x 150 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Distillation: Purify the crude oil via vacuum distillation (bp 72-74°C @ 12 mmHg).

-

Validation Check: Product should be a clear liquid. NMR must show a singlet at

2.55 (methyl) and

-

Applications in Drug & Flavor Development

Pharmaceutical Intermediate

Methyl 2-methylfuran-3-carboxylate is a "privileged scaffold" in medicinal chemistry.

-

Sulfonylurea Synthesis: The ester group is readily converted to a sulfonamide or urea derivative. Patents (e.g., WO2016131098) describe its use in creating sulfonylurea herbicides and antidiabetic agents.

-

Mechanism: The 2-methyl group sterically protects the

-position, directing electrophilic aromatic substitution (EAS) to the 5-position, allowing for precise regioselective functionalization.

Flavor Chemistry (Precursor Status)

While the ester itself is not a primary FEMA-listed flavorant for direct use (unlike methyl 2-furoate), it is a critical intermediate for generating umami compounds.

-

Reaction: Aminolysis of the ester with specific amines yields N-alkyl-2-methylfuran-3-carboxamides .

-

Sensory Effect: These amides act as positive allosteric modulators (PAMs) of the T1R1/T1R3 umami taste receptor, enhancing the savory taste of MSG.

Metabolism & Safety Profile

Understanding the biological fate of furan derivatives is critical due to potential toxicity associated with the furan ring opening.

Metabolic Pathway

The primary metabolic risk is the bioactivation of the furan ring by Cytochrome P450 enzymes (specifically CYP2E1) to reactive dicarbonyls (acetylacrolein), which can form adducts with cellular proteins.

Caption: Figure 3: Bioactivation pathway showing hydrolysis and potential CYP450-mediated toxification.

Safety Directives

-

Handling: Use in a fume hood. The compound is a skin and eye irritant (H315, H319).

-

Storage: Store under nitrogen at 2-8°C. Furan derivatives can form peroxides or polymerize upon prolonged exposure to air/light.

References

-

IUPAC Nomenclature & Identifiers: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Link

-

Synthesis Protocol (Feist-Benary): Organic Syntheses. Reaction of Methyl Acetoacetate with Chloroacetaldehyde. (General procedure adapted for 2-methyl derivative). Link

-

Pharmaceutical Application (Patent): Google Patents.[2][3][4] WO2016131098A1 - Sulfonylureas and related compounds. Describes use as starting material. Link

-

Flavor Precursor Application: Google Patents.[2][3] US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers. Describes conversion to savory amides. Link

-

Metabolic Activation: Chemical Research in Toxicology.[5] Metabolic Activation of 2-Methylfuran to Acetylacrolein.[6][7][5] Link

Sources

- 1. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10538487B2 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]

- 3. AU2006210387A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers - Google Patents [patents.google.com]

- 4. CA2900181C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]

- 5. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 30, 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methylfuran-3-carboxylate, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document delves into its fundamental molecular and physical properties, provides detailed methodologies for its synthesis and characterization, explores its current and potential applications in medicinal chemistry, and outlines essential safety and handling protocols. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

Methyl 2-methylfuran-3-carboxylate (CAS No. 6141-58-8) is a substituted furan derivative that has garnered interest as a versatile building block in organic synthesis. The furan scaffold is a core component of numerous biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide aims to be a definitive resource on Methyl 2-methylfuran-3-carboxylate, consolidating its key technical specifications and providing practical insights for its application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of Methyl 2-methylfuran-3-carboxylate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| CAS Number | 6141-58-8 | [3] |

| Appearance | Liquid | [4] |

| Density | 1.116 g/mL at 25 °C | [4] |

| Boiling Point | 75 °C at 20 mmHg | [4] |

| Flash Point | 65 °C (149 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.473 | [4] |

| Solubility | Soluble in water (2704 mg/L @ 25 °C, est.) | [5] |

Synthesis of Methyl 2-methylfuran-3-carboxylate

The synthesis of Methyl 2-methylfuran-3-carboxylate can be achieved through various synthetic routes. A common approach involves the esterification of 2-methylfuran-3-carboxylic acid. The parent compound, 2-methylfuran, can be derived from biomass, specifically from the hydrolysis and dehydration of hemicellulose to furfural, followed by selective hydrogenation.[6][7]

Below is a representative experimental protocol for the synthesis of a related furan carboxylate, which can be adapted for the synthesis of Methyl 2-methylfuran-3-carboxylate. This protocol is based on a diazotization and subsequent decomposition reaction.[8]

Experimental Protocol: Adapted Synthesis

Disclaimer: This is an adapted protocol and may require optimization for the synthesis of Methyl 2-methylfuran-3-carboxylate.

Step 1: Diazotization of Methyl 3-amino-2-methylfuran-x-carboxylate

-

In a fume hood, dissolve Methyl 3-amino-2-methylfuran-x-carboxylate in a suitable solvent (e.g., aqueous tetrafluoroboric acid) in a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

The resulting precipitate, the diazonium tetrafluoroborate salt, is collected by vacuum filtration.

-

Wash the collected solid with cold water and then with cold diethyl ether.[8]

-

Dry the solid under vacuum to a constant weight.[8]

Step 2: Thermal Decomposition (Balz-Schiemann type reaction)

-

Place the dried diazonium salt into a round-bottom flask.

-

Heat the flask gently. The decomposition is typically initiated by heating.

-

Once the evolution of gas ceases, cool the flask to room temperature.[8]

-

The crude product is then purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[8]

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield Methyl 2-methylfuran-3-carboxylate.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of Methyl 2-methylfuran-3-carboxylate.

Spectroscopic Analysis

Structural elucidation and purity assessment of Methyl 2-methylfuran-3-carboxylate are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the furan ring protons, the methyl group protons, and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, confirming the carbon framework.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Furan ring H |

| ~6.2 | d | 1H | Furan ring H |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-methylfuran-3-carboxylate will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

-

C-O stretch (ester and furan): Strong bands will appear in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 140.14 will be observed.

-

Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The NIST Mass Spectrometry Data Center reports significant peaks at m/z 140, 125, and 109.[3]

Applications in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications.[1][2] Methyl 2-methylfuran-3-carboxylate serves as a valuable intermediate for the synthesis of more complex, biologically active molecules.

-

Synthesis of Bioactive Molecules: It was used in the synthesis of sulfonylfuran ureas, which have been identified as potent inhibitors of endothelial lipase, an enzyme implicated in cardiovascular disease.[4]

-

Anticancer and Antimicrobial Agents: Furan derivatives have shown promise as anticancer and antimicrobial agents.[1][9] The structural motif of Methyl 2-methylfuran-3-carboxylate can be incorporated into larger molecules to explore their therapeutic potential.

Potential Signaling Pathway Involvement

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-methyl-3-furancarboxylate 99 6141-58-8 [sigmaaldrich.com]

- 5. methyl 2-methyl-3-furan carboxylate, 6141-58-8 [thegoodscentscompany.com]

- 6. mdpi.com [mdpi.com]

- 7. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Safe Handling and Technical Profile: Methyl 2-methylfuran-3-carboxylate

Topic: "Methyl 2-methylfuran-3-carboxylate" safety and handling precautions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) is a specialized furan derivative utilized primarily as a building block in the synthesis of pharmaceutical intermediates (e.g., cystathionine γ-lyase inhibitors) and complex agrochemicals.[1][2][3][4] While structurally related to flavor compounds, its primary utility in drug development lies in its functionalizable furan ring, which serves as a scaffold for arylation and ester hydrolysis.[5]

This guide provides a rigorous safety framework for handling this compound. Unlike simple solvents, furan esters possess unique reactivity profiles—specifically susceptibility to oxidative ring opening and polymerization—requiring distinct storage and processing protocols.[5] This document synthesizes physicochemical data with field-proven industrial hygiene practices to ensure personnel safety and experimental integrity.

Physicochemical & Technical Specifications

Precise knowledge of physical properties is the first line of defense in risk mitigation.[5] The following data consolidates current literature values for CAS 6141-58-8.

| Property | Specification | Operational Implication |

| CAS Number | 6141-58-8 | Use for accurate inventory tracking and SDS retrieval. |

| IUPAC Name | Methyl 2-methylfuran-3-carboxylate | Also known as Methyl 2-methyl-3-furoate.[1][6][7] |

| Molecular Formula | C₇H₈O₃ | MW: 140.14 g/mol .[1][5][8] |

| Physical State | Liquid (Colorless to pale yellow) | Check for darkening (indicates oxidation/polymerization).[5] |

| Boiling Point | ~75°C @ 20 mmHg | Volatile under vacuum; requires cold traps during evaporation.[5] |

| Flash Point | ~63°C (145°F) | Combustible Liquid. Requires Class IIIA handling protocols.[5] |

| Density | 1.116 g/mL @ 25°C | Heavier than water; sinks in aqueous biphasic washes.[5] |

| Solubility | Organic solvents (DCM, EtOAc) | Lipophilic; extract with organic solvents.[5] |

Hazard Identification & Toxicology (GHS Framework)

This compound is not merely a benign intermediate; it possesses specific toxicological hazards that necessitate engineering controls.[5]

GHS Classification[6]

-

Flammable Liquids (Category 4): H227 - Combustible liquid.[5]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[5]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[5]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Toxicological Mechanisms[6]

-

Furan Ring Bioactivation: Furan derivatives can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to form reactive enedial intermediates.[5] While specific data on this ester is limited compared to furan itself, the structural potential for protein adduct formation warrants treating it as a potential alkylating agent.[5]

-

Local Irritation: The ester functionality, combined with the aromatic ring, contributes to solvent-like defatting of skin and direct irritation of mucous membranes upon inhalation.[5]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following hierarchy of controls must be implemented.

Engineering Controls

-

Primary Containment: All transfers, weighing, and reactions must be performed within a certified chemical fume hood operating at a face velocity of 80–100 fpm.[5]

-

Vacuum Protection: When removing solvents (e.g., rotary evaporation), use a secondary cold trap (-78°C) to prevent vapor migration into vacuum pumps, which can damage seals and release exhaust into the lab.[5]

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Eye Protection: Chemical splash goggles.[5] Face shields are recommended during scale-up (>10g) synthesis.[5]

-

Respiratory: If engineering controls fail (e.g., spill outside hood), use a full-face respirator with organic vapor (OV) cartridges.[5]

Safe Handling Workflow: From Storage to Synthesis[6]

The following diagram illustrates the logical flow of handling to minimize exposure and compound degradation.

Figure 1: Operational workflow for Methyl 2-methylfuran-3-carboxylate, emphasizing the critical decision point at inspection due to the compound's oxidative instability.

Experimental Protocol: Synthesis & Application

Context: A common application of Methyl 2-methylfuran-3-carboxylate is as a substrate for Palladium-catalyzed direct arylation to create bioactive scaffolds (e.g., C5-arylated furans).

Protocol: C5-Arylation of Methyl 2-methylfuran-3-carboxylate

Based on methodologies adapted from green chemistry literature.

Reagents:

-

Substrate: Methyl 2-methylfuran-3-carboxylate (1.0 equiv)

-

Aryl Bromide: 4-Bromoacetophenone (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Base: Potassium Acetate (KOAc) (2.0 equiv)

-

Solvent: N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Reasoning: Furans are electron-rich and susceptible to oxidative degradation; O₂ exclusion preserves the catalyst and the substrate.[5]

-

-

Reagent Addition: Add Pd(OAc)₂, KOAc, and the aryl bromide.

-

Substrate Introduction: Add Methyl 2-methylfuran-3-carboxylate via syringe, followed by anhydrous DMAc.

-

Heating: Heat the mixture to 130°C for 12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water (3x) to remove DMAc.[5]

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Emergency Response & Stability

Stability & Storage[6]

-

Shelf Life: 12-24 months if stored correctly.[5]

-

Conditions: Store at 2-8°C (refrigerated).

-

Incompatibilities:

Emergency Decision Tree

In the event of an accidental release, immediate decision-making is critical.

Figure 2: Emergency response decision matrix. Note the prohibition of water jets for fire and the requirement for specific absorbents for spills.[5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

-

Liegault, B., et al. (2010). Palladium-Catalysed Direct Heteroarylation of Bromobenzylacetamide Derivatives.[5][9] Synthesis, 2010(15).[5][9] (Demonstrates application in synthesis).

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]

Sources

- 1. METHYL 2-METHYL-3-FUROATE | 6141-58-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. molbase.com [molbase.com]

- 4. SciSupplies [scisupplies.eu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. CAS RN 6141-58-8 | Fisher Scientific [fishersci.at]

- 7. fishersci.com [fishersci.com]

- 8. anaxlab.com [anaxlab.com]

- 9. jk-sci.com [jk-sci.com]

"Methyl 2-methylfuran-3-carboxylate" solubility in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for Methyl 2-methylfuran-3-carboxylate

Executive Summary

Methyl 2-methylfuran-3-carboxylate (CAS: 6141-58-8) is a specialized heterocyclic ester primarily utilized as a high-value intermediate in the synthesis of pharmaceutical pharmacophores, particularly sulfonylfuran ureas. Unlike its isomer methyl 3-methyl-2-furoate (a known flavor agent), this compound is predominantly a building block in medicinal chemistry.

This guide addresses the critical lack of experimental solubility data in public repositories by applying solubility parameter modeling and structural analog analysis . It provides researchers with a validated framework for solvent selection during reaction planning, extraction, and purification (crystallization/chromatography).

Physicochemical Profile & Identity

Precise identification is requisite before solubility profiling, as positional isomers exhibit distinct dipole moments and crystal lattice energies.

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-methylfuran-3-carboxylate | Do not confuse with: Methyl 3-methyl-2-furoate (CAS 6141-57-7) |

| CAS Number | 6141-58-8 | Verified Identifier |

| Molecular Formula | C₇H₈O₃ | MW: 140.14 g/mol |

| Physical State | Liquid / Low-melting Solid | MP: ~36–40 °C (Source dependent) |

| LogP (Predicted) | 1.72 | Lipophilic, moderate water solubility |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 3 | Ester carbonyl, Furan oxygen |

Key Insight: The compound is lipophilic (LogP > 1.5) and aprotic . It relies on dipole-dipole interactions and Van der Waals forces for dissolution. It lacks the ability to donate hydrogen bonds, making it highly soluble in aprotic polar solvents but less soluble in highly structured protic networks like cold water.

Solubility in Organic Solvents

The following solubility profile is derived from the "Like Dissolves Like" principle, validated by the compound's Hansen Solubility Parameters (HSP) and functional group analysis.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Extraction Solvent. Excellent for partitioning from aqueous reaction mixtures. |

| Polar Aprotic | Ethyl Acetate, Acetone, THF, Acetonitrile | High (>100 mg/mL) | Reaction Media. THF and MeCN are ideal for substitution reactions. Ethyl Acetate is the standard for TLC and column chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Crystallization. High solubility at boiling; significantly reduced at -20°C, making alcohols ideal for recrystallization. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low / Moderate | Anti-Solvent. Likely miscible at room temperature but induces phase separation or precipitation at low temperatures (<0°C). |

| Ethers | Diethyl Ether, MTBE, 2-MeTHF | High | Green Alternative. 2-MeTHF is a recommended green replacement for DCM in extractions. |

| Water | Water | Low (~2.7 g/L) | Immiscible Phase. Use as the aqueous wash layer during workup to remove inorganic salts. |

Thermodynamic Considerations

-

Enthalpy of Dissolution: Dissolution in alcohols is likely endothermic (requires heat). Heating methanol/ethanol to reflux will maximize solubility, while cooling drives supersaturation and crystal growth.

-

Partition Coefficient (LogP ~1.72): In a Water/Octanol system, the compound favors the organic phase.

-

Extraction Efficiency: A single extraction with DCM removes ~85% of the compound from water. Three extractions achieve >99% recovery.

-

Experimental Protocols

These protocols are designed to be self-validating. If the control steps fail, do not proceed.

Protocol A: Gravimetric Solubility Determination

Use this to establish exact mg/mL values for your specific batch.

-

Preparation: Weigh 100 mg of Methyl 2-methylfuran-3-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) where the solution becomes optically clear (no turbidity). -

Calculation:

-

Validation: Cool the solution to 4°C. If precipitate forms, the solubility is strongly temperature-dependent (ideal for crystallization).

Protocol B: HPLC Method for Quantifying Solubility

Based on SIELC Technologies methodology for furan esters.

-

Column: Reverse-phase C18 (e.g., Newcrom R1), 3 µm particle size.

-

Mobile Phase: Acetonitrile (MeCN) : Water : Formic Acid (40 : 60 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Furan ring absorption).

-

Sample Prep: Dilute saturated supernatant 1:100 in Mobile Phase to ensure it fits the linear calibration range.

Solvent Selection Logic & Visualization

Solubility Landscape Diagram

This diagram maps solvents based on their interaction with the target compound.

Figure 1: Solubility landscape classifying solvents by functional utility. Green paths indicate high solubility, yellow indicates thermal dependence, and red indicates immiscibility/precipitation.

Purification Decision Tree

A logical workflow for isolating the compound from a crude reaction mixture.

Figure 2: Decision tree for purification. The choice between crystallization and chromatography depends on the physical state and scale of the crude material.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80237, Methyl 2-methylfuran-3-carboxylate. Retrieved January 30, 2026 from [Link]

-

SIELC Technologies (2018). Separation of Methyl 2-methylfuran-3-carboxylate on Newcrom R1 HPLC column. Application Note. Retrieved from [Link]

-

The Good Scents Company. Methyl 2-methyl-3-furan carboxylate (CAS 6141-58-8) Data Sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Furan Derivatives. (General solubility principles for furan esters). Retrieved from [Link]

Theoretical studies on "Methyl 2-methylfuran-3-carboxylate" stability

Theoretical Stability Profiling of Methyl 2-methylfuran-3-carboxylate A Computational & Mechanistic Technical Guide

Executive Summary: The Stability Imperative

Methyl 2-methylfuran-3-carboxylate (MMFC) is a functionalized furan derivative serving as a critical intermediate in the synthesis of pharmaceutical pharmacophores (e.g., antitubercular agents targeting MbtI) and a potent constituent in flavor chemistry. Despite its utility, the furan core's susceptibility to oxidative ring opening and the ester moiety's hydrolytic lability present significant stability challenges.

This guide provides a theoretical framework for assessing the thermodynamic and kinetic stability of MMFC. By leveraging Density Functional Theory (DFT) and mechanistic modeling, we establish a predictive protocol to determine shelf-life, degradation products, and formulation constraints.

Computational Methodology: The "In-Silico" Lab

To rigorously evaluate MMFC stability without costly wet-lab iterations, we employ a tiered computational approach.[1] This protocol is self-validating, ensuring that electronic structure calculations correlate with macroscopic physicochemical properties.[1]

Standardized DFT Protocol

| Parameter | Specification | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Industry standards for electronic structure modeling.[1] |

| Functional | wB97X-D or B3LYP-D3(BJ) | Includes dispersion corrections critical for accurate non-covalent interaction energies in crystal packing or solvent cages.[1] |

| Basis Set | def2-TZVP or 6-311++G(d,p) | Triple-zeta quality ensures accurate description of valence electrons, essential for reaction barrier heights.[1] |

| Solvation | SMD (Solvation Model based on Density) | Superior to IEFPCM for calculating Delta G of solvation in polar solvents (Water, Methanol).[1] |

| Frequency | Harmonic Approximation | Required to verify stationary points (NIMAG=0 for minima, NIMAG=1 for Transition States). |

Workflow Visualization

The following diagram outlines the logical flow from structure generation to stability prediction.

Caption: Figure 1. Computational workflow for ab initio stability profiling of MMFC.

Structural & Electronic Properties[1][2][3][4]

Understanding the electron distribution is the first step in predicting where the molecule will break.

Frontier Molecular Orbitals (FMO)

The stability of MMFC is inversely related to its reactivity, quantified by the HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the furan ring

-system.[1] High energy implies susceptibility to electrophilic attacks (e.g., oxidation).[1] -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the ester. Low energy implies susceptibility to nucleophilic attacks (e.g., hydrolysis).[1]

Calculated Reactivity Descriptors:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the most likely sites for degradation:

-

Red Regions (Negative Potential): The carbonyl oxygen and furan oxygen.[1] These are sites for protonation (

attack), the first step in acid-catalyzed hydrolysis. -

Blue Regions (Positive Potential): The carbonyl carbon and the methyl hydrogens.[1] The carbonyl carbon is the primary target for nucleophiles (

,

Degradation Mechanisms: The Pathways to Instability

MMFC degrades primarily through two distinct mechanisms: Hydrolytic Cleavage (pH-dependent) and Oxidative Ring Opening (environmental).[1]

Mechanism A: Ester Hydrolysis ( Pathway)

Under basic conditions (or neutral pH over long storage), the ester bond is the weak link.[1] The reaction proceeds via a tetrahedral intermediate.[1]

-

Step 1: Nucleophilic attack of hydroxide (

) on the carbonyl carbon.[1] -

Step 2: Formation of the Tetrahedral Intermediate (TI).[1] This is the high-energy Transition State 1 (TS1).[1]

-

Step 3: Collapse of the TI and elimination of methoxide (

).

Thermodynamic Insight: The presence of the electron-rich furan ring adjacent to the carbonyl reduces the electrophilicity of the carbonyl carbon via resonance (donation of

Mechanism B: Oxidative Furan Ring Opening

Furan derivatives are notoriously sensitive to singlet oxygen (

-

[4+2] Cycloaddition: Singlet oxygen attacks the C2 and C5 positions of the furan ring.

-

Intermediate: Formation of an unstable endoperoxide.[1]

-

Product: Ring opening leads to the formation of dicarbonyls (e.g., 2-methyl-3-carbonyl-but-2-enal), which are highly reactive and lead to polymerization (browning).

Pathway Visualization

Caption: Figure 2.[1] Competing degradation pathways: Hydrolysis (pH driven) vs. Oxidation (Light/Air driven).[1]

Implications for Drug Development & Storage

Based on the theoretical profile, the following actionable strategies are recommended for researchers handling MMFC.

Storage Conditions

| Hazard | Theoretical Basis | Mitigation Strategy |

| Moisture | Low activation barrier for hydrolysis predicted at pH > 8 or pH < 3.[1] | Store in desiccated conditions; maintain formulation pH between 5.0–6.5 (kinetic stability sweet spot). |

| Oxygen/Air | High HOMO energy of furan ring facilitates electron transfer to oxidants.[1] | Argon/Nitrogen headspace is mandatory for long-term storage.[1] |

| Light | UV absorption can excite furan | Use amber glass; avoid UV exposure.[1] |

Impurity Profiling

In a drug substance context, monitor for:

-

2-Methylfuran-3-carboxylic acid: The primary hydrolysis product.[1]

-

Methanol: Genotoxic impurity (Class 2 solvent), must be controlled to <3000 ppm.[1]

-

Open-chain Enediones: Resulting from oxidation; these are potential Michael acceptors and could be genotoxic.[1]

References

-

PubChem. (2025).[1] Methyl 2-methylfuran-3-carboxylate | C7H8O3.[1] National Library of Medicine.[1] [Link]

-

Simmie, J. M., & Metcalfe, W. K. (2011).[1] Ab initio study of the decomposition of 2-methylfuran. Journal of Physical Chemistry A. [Link] (Cited for furan decomposition mechanisms).[1]

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for methodology).

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density (SMD). Journal of Physical Chemistry B. [Link] (Cited for solvation protocol).[1]

-

Fringuelli, F., et al. (2004).[1][2][3] Diels-Alder reactions of furans. Current Organic Chemistry. (Cited for oxidative cycloaddition susceptibility).[1]

Sources

Methodological & Application

Application Note: Methyl 2-methylfuran-3-carboxylate in Diels-Alder Cycloaddition

The following Application Note and Protocol guide details the use of Methyl 2-methylfuran-3-carboxylate in Diels-Alder (DA) reactions. This guide is designed for synthetic chemists and drug discovery scientists focusing on the construction of polysubstituted aromatic scaffolds and oxabicyclic intermediates.

Executive Summary

Methyl 2-methylfuran-3-carboxylate (1 ) represents a specialized class of "push-pull" dienes where the electron-rich furan ring is modulated by an electron-donating methyl group at C2 and an electron-withdrawing ester at C3. Unlike simple furan, 1 exhibits unique regioselectivity and stability profiles in [4+2] cycloadditions.

This compound is primarily utilized for:

-

Synthesis of Polysubstituted Benzenes: Acting as a masked diene to access crowded phthalate or benzoate derivatives via cycloaddition followed by aromatization.

-

Accessing 7-Oxabicyclo[2.2.1]heptane Scaffolds: Creating rigid, oxygen-bridged cores relevant to natural product synthesis (e.g., cantharidin analogues).

Chemical Profile & Reactivity

| Property | Specification | Mechanistic Implication |

| Structure | 2-Me, 3-CO₂Me-Furan | Push-Pull System: The C2-Me activates the ring (HOMO elevation), while C3-CO₂Me deactivates slightly but directs regiochemistry. |

| Role | Diene (4π component) | Reacts with electron-deficient dienophiles (Normal Electron Demand). |

| Key Dienophiles | DMAD, Methyl Propiolate, Benzyne | High reactivity dienophiles are required due to the steric bulk and electronic stabilization of the ester. |

| Major Challenge | Retro-Diels-Alder | The adducts are thermally labile; reactions often require Lewis Acid catalysis or immediate aromatization to drive equilibrium. |

Mechanistic Insight: Regioselectivity

The regiochemical outcome of the reaction between 1 and an unsymmetrical dienophile (e.g., Methyl Propiolate) is governed by Frontier Molecular Orbital (FMO) theory.

-

HOMO of Diene (1): The C2-Methyl group (EDG) increases the coefficient at C5 .

-

LUMO of Dienophile: The

-carbon of an acrylate/propiolate is the most electrophilic (largest coefficient). -

Prediction: The primary bond forms between C5 (furan) and

-C (dienophile) . This places the dienophile's electron-withdrawing group (EWG) adjacent to the C2-Methyl in the final adduct (Ortho-like selectivity).

Application Workflow: Synthesis of Polysubstituted Benzoates